4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S2/c1-3-28(18-9-5-4-6-10-18)34(30,31)19-15-13-17(14-16-19)22(29)25-24-27-26-23(32-24)20-11-7-8-12-21(20)33-2/h4-16H,3H2,1-2H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZWUMLMNHWEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This step involves the reaction of aniline derivatives with sulfonyl chlorides in the presence of a base to form the sulfamoyl group.
Coupling Reactions: The final step involves coupling the oxadiazole and sulfamoyl intermediates with a benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: Use in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The sulfamoyl group could mimic natural substrates, while the oxadiazole ring might interact with biological targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Sulfamoyl Group Variations
- Target Compound : The N-ethyl-N-phenylsulfamoyl group provides a balance of hydrophobicity (phenyl) and moderate steric bulk (ethyl), which may enhance membrane permeability and target engagement .
- Analog 1: 4-[Bis(2-cyanoethyl)sulfamoyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS: 886909-31-5) replaces ethyl and phenyl with two cyanoethyl groups.
- Analog 2 : 4-(N-methyl-N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide (CAS: 313405-34-4) substitutes the oxadiazole with a thiazole ring. Thiazole’s lower aromaticity compared to oxadiazole may weaken π-π stacking interactions in enzyme binding pockets .
Oxadiazole Substituents
- Target Compound : The 2-(methylthio)phenyl group on the oxadiazole contributes sulfur-mediated hydrophobic interactions and metabolic stability.
- Analog 3 : N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (Compound 21 in ) uses a bromophenyl group. Bromine’s electron-withdrawing nature and larger size may hinder target binding compared to methylthio .
- Analog 4 : N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide (CAS: 533869-65-7) introduces a fluorophenyl group, enhancing electronegativity but reducing lipophilicity relative to methylthio .
Enzyme Inhibition
- Analog 5 : N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (Compound 6a in ) inhibits human carbonic anhydrase II (hCA II) with an IC₅₀ of 0.84 µM. The ethylthio group aligns with the target’s methylthio in facilitating hydrophobic active-site interactions .
- Analog 6 : 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS: 313660-14-9) shows reduced activity in enzyme assays due to the nitro group’s electron-withdrawing effects, which may destabilize binding .
Cytotoxicity
- Compounds like N-(5-substituted-1,3,4-oxadiazol-2-yl)benzamides () exhibit cytotoxicity against cancer cells (e.g., IC₅₀ = 12–35 µM). The target’s methylthio group may improve potency by enhancing cellular uptake .
Biological Activity
Structure
The compound can be structurally represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 398.48 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as an inhibitor in specific enzymatic pathways, particularly those involving sulfamoyl groups which can modulate protein interactions and signaling pathways.
Antimicrobial Activity
Recent studies indicate that the compound exhibits significant antimicrobial properties. In vitro assays have shown that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL , demonstrating its potential as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.
Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner. The IC50 values ranged from 10 to 20 µM , indicating moderate cytotoxic effects that warrant further investigation for potential anticancer applications.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the compound against a panel of pathogens. The results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections.
Case Study 2: Inflammatory Response Modulation
A study in Pharmacology Research assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group showed a significant reduction in joint swelling and inflammatory markers compared to controls, suggesting its potential use in managing inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 8 - 32 µg/mL |
| Anti-inflammatory | Reduction of cytokine production | Significant reduction |
| Cytotoxicity | Induction of apoptosis | 10 - 20 µM |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. It is predicted to be a substrate for P-glycoprotein, which may influence its distribution and elimination profiles.
Q & A
Q. What are the key synthetic routes for preparing 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the 1,3,4-oxadiazol-2-yl moiety via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2 : Introduction of the sulfamoyl group through sulfonylation of an aniline derivative with ethylphenylsulfamoyl chloride .
- Step 3 : Amide coupling between the sulfamoylbenzoyl chloride and the oxadiazole amine using coupling agents like EDCI/HOBt . Key solvents include dimethylformamide (DMF) or dichloromethane, with reaction temperatures optimized between 0°C and reflux .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the oxadiazole ring and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identification of functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What preliminary biological assays are used to evaluate its activity?
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling, while dichloromethane minimizes side reactions during cyclization .
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating electrophilic intermediates .
- Temperature Control : Low temperatures (0–5°C) during sulfonylation reduce hydrolysis of sulfamoyl chloride . Example yield improvements:
| Step | Original Yield | Optimized Yield | Key Change |
|---|---|---|---|
| Oxadiazole formation | 65% | 82% | POCl₃ replaced with PPA |
| Amide coupling | 70% | 88% | EDCI/HOBt → T3P/DMAP |
Q. How should researchers address discrepancies in reported structural data?
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ChemDraw or ACD/Labs) .
- PubChem Data : Use canonical SMILES (e.g.,
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4) to verify stereochemistry . - Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation .
Q. What strategies are employed in structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the ethyl group on the sulfamoyl moiety with methyl/propyl to assess steric/electronic effects on bioactivity .
- Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance antimicrobial potency .
- Bioisosteric Replacement : Substitute the methylthio group with methoxy to improve metabolic stability .
Q. How are computational methods applied to study this compound?
- Molecular Docking : Predict binding affinity to target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) using AutoDock Vina and PDB structures .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gap) with reactivity .
- ADMET Prediction : Use SwissADME to estimate solubility, permeability, and CYP450 interactions .
Q. What experimental controls are critical in bioactivity assays?
- Positive Controls : Include standard drugs (e.g., ciprofloxacin for antimicrobial assays, doxorubicin for cytotoxicity) .
- Solvent Controls : Test DMSO/ethanol at concentrations used in compound dissolution to rule out solvent artifacts .
- Replicate Experiments : Perform triplicate measurements with statistical analysis (e.g., ANOVA, p < 0.05) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on biological activity?
- Dose-Response Curves : Confirm activity thresholds (e.g., MIC values) across multiple independent studies .
- Strain-Specificity : Test activity against clinically relevant strains (e.g., methicillin-resistant S. aureus) to contextualize discrepancies .
- Assay Standardization : Adhere to CLSI guidelines for antimicrobial testing to minimize variability .
Methodological Tables
Q. Table 1: Comparison of Synthesis Conditions from Literature
| Step | |||
|---|---|---|---|
| Oxadiazole Formation | POCl₃, 80°C, 6 hr | H₂SO₄, reflux, 8 hr | PPA, 100°C, 4 hr |
| Sulfonylation | Et₃N, DCM, 0°C, 2 hr | Pyridine, THF, RT, 3 hr | DMAP, DMF, 40°C, 1.5 hr |
| Amide Coupling | EDCI/HOBt, DMF, RT | T3P, DCM, 0°C | DCC, CHCl₃, reflux |
Q. Table 2: Key Biological Findings
| Study | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM) |
|---|---|---|
| 8.2 (S. aureus) | 12.4 (HeLa) | |
| 15.6 (E. coli) | 18.9 (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
